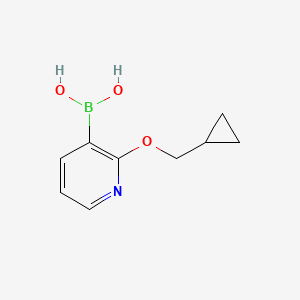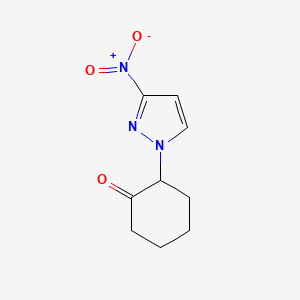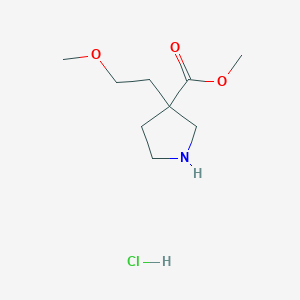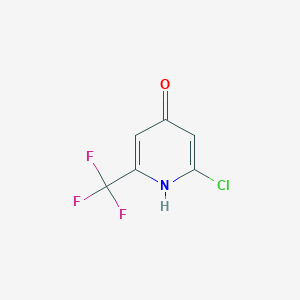
2-Chloro-6-(trifluoromethyl)pyridin-4-ol
Descripción general
Descripción
“2-Chloro-6-(trifluoromethyl)pyridin-4-ol” is a chemical compound with the molecular formula C6H3ClF3NO . It is a solid substance with a molecular weight of 197.54 .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(trifluoromethyl)pyridin-4-ol” is 1S/C6H3ClF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethyl)pyridin-4-ol” is a solid substance . It has a molecular weight of 197.54 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
-
Agrochemical Industry
- Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has been successful, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has been successful, with five pharmaceutical products containing the TFMP moiety having been granted market approval .
-
Veterinary Industry
-
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : TFMP derivatives can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands .
- Results or Outcomes : The use of TFMP derivatives in the synthesis of MOFs can lead to the creation of materials with unique properties .
-
Synthesis of Methiodide Salts
-
Production of Pesticides
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-methylpyridine, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Results or Outcomes : The use of CTC in the production of pesticides can lead to the creation of compounds with unique properties, such as the ability to control cyanobacteria in water .
-
Preparation of (trifluoromethyl)pyridyllithiums
- Summary of Application : TFMP derivatives can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
- Results or Outcomes : The use of TFMP derivatives in the preparation of (trifluoromethyl)pyridyllithiums can lead to the creation of compounds with unique properties .
-
Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)
- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . Unfortunately, the exact technical details or parameters are not provided in the source.
- Results or Outcomes : The use of 2,3,5-DCTF in the synthesis of crop-protection products can lead to the creation of compounds with unique properties .
-
Production of Chlorfenapyr
- Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), a derivative of 2-methylpyridine, can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Results or Outcomes : The use of CTC in the production of pesticides can lead to the creation of compounds with unique properties, such as the ability to control cyanobacteria in water .
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridines, including “2-Chloro-6-(trifluoromethyl)pyridin-4-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZJFOEGCEWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




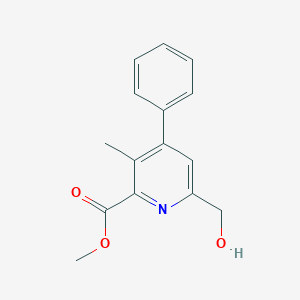
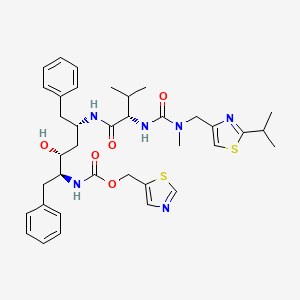
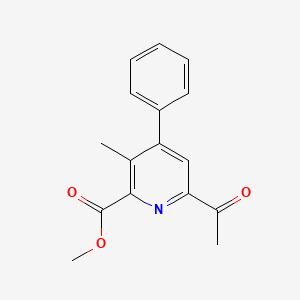


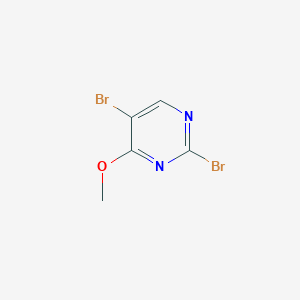
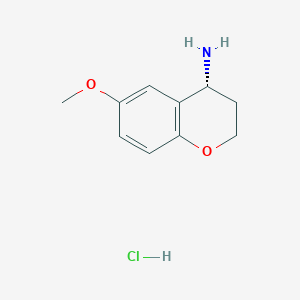
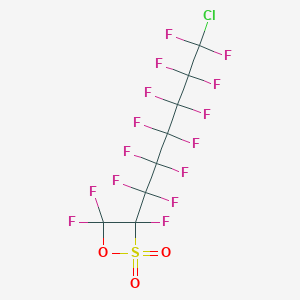

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
